molecular formula C11H19F3N2O2 B2793328 rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2157792-78-2

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2793328
CAS No.: 2157792-78-2
M. Wt: 268.28
InChI Key: CPCCORHENBIWIA-HTQZYQBOSA-N
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Description

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carboxylate group at position 1, an aminomethyl (-CH2NH2) substituent at position 3, and a trifluoromethyl (-CF3) group at position 4. The stereochemistry (3R,4S) and racemic nature (rac-) suggest a mixture of enantiomers, which may influence its physicochemical and biological properties. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(4-15)8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCCORHENBIWIA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Aminomethyl Substitution: The aminomethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine.

    Esterification: The final step involves the esterification of the pyrrolidine nitrogen with tert-butyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group of the carboxylate ester, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrrolidine backbone with tert-butyl carboxylate protection, common in intermediates for drug synthesis. Key analogs include:

Compound Name Substituents (Positions 3 & 4) CAS Number Molecular Formula Key Features
rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate 3: -CH2NH2; 4: -CF3 Not explicitly provided Likely C12H19F3N2O2 Combines basic (aminomethyl) and lipophilic (CF3) groups for dual functionality.
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3: -OH, -CH3; 4: -CF3 1052713-78-6 C11H18F3NO3 Hydroxyl and methyl groups increase polarity but reduce basicity vs. aminomethyl .
tert-butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 3: -CH2NH2; 4: -OH 1821824-99-0 C10H20N2O3 Hydroxyl at position 4 enhances hydrogen bonding potential vs. CF3 .
rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate 3: -C≡CH; 4: -OH 1242166-85-3 C11H17NO3 Ethynyl group introduces sp-hybridization, altering electronic properties .

Stereochemical Considerations

Chirality significantly impacts biological activity. For example:

  • The (3S,4S)- and (3R,4R)-isomers of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS variants in ) demonstrate how stereochemistry influences receptor binding and metabolic pathways .
  • The racemic nature of the target compound may necessitate enantiomeric resolution for pharmaceutical applications.

Physicochemical and Spectroscopic Properties

  • Molecular Weight : Estimated ~280–300 g/mol (based on analogs in –8).
  • Polarity: The aminomethyl group increases basicity (pKa ~9–10), while -CF3 enhances lipophilicity (logP ~1.5–2.5).
  • Spectroscopy: 1H-NMR: Aminomethyl protons resonate at δ 2.5–3.5 ppm, while -CF3 causes deshielding in adjacent carbons (13C-NMR: δ 110–120 ppm for CF3) . MS: Expected [M+H]+ peak near m/z 280–300, similar to compound 59A in (m/z 799 [M-H]- for a larger analog) .

Biological Activity

rac-tert-butyl(3R,4S)-3-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic compound belonging to the pyrrolidine class, characterized by the presence of an aminomethyl group and a trifluoromethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological pathways.

  • Molecular Formula : C10H17F3N2O2
  • Molecular Weight : 254.25 g/mol
  • CAS Number : 1428776-56-0

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding. The aminomethyl group can engage in hydrogen bonding with active sites on target proteins, potentially influencing their activity.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in signaling pathways relevant to cancer and inflammation.

2. Receptor Modulation

The compound may also function as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction. The interaction with GPCRs can lead to downstream effects such as altered gene expression and cellular responses.

3. Neuroprotective Effects

Preliminary studies suggest that similar pyrrolidine derivatives exhibit neuroprotective properties, potentially by reducing oxidative stress and inflammation in neuronal cells. This effect could be beneficial in neurodegenerative diseases.

Case Study 1: Inhibition of Enzymatic Activity

In a study examining the inhibitory effects on serine proteases, this compound demonstrated significant inhibition, suggesting potential applications in therapeutic strategies against diseases where serine proteases are implicated.

Case Study 2: Modulation of GPCR Activity

Another investigation focused on the modulation of specific GPCRs showed that this compound could enhance or inhibit receptor signaling pathways, leading to altered cellular responses such as increased apoptosis in cancer cells.

Data Table: Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition of serine proteases
GPCR ModulationAltered signaling pathways affecting apoptosis
NeuroprotectionReduction of oxidative stress in neuronal cells

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